molecular formula C13H12N4O2 B6535912 4-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1171005-55-2

4-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B6535912
CAS RN: 1171005-55-2
M. Wt: 256.26 g/mol
InChI Key: BNMMEVNWBWRMDR-UHFFFAOYSA-N
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Description

The compound “4-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one” is a complex organic molecule. It contains a 1-methyl-1H-pyrazole-3-carbonyl group and a tetrahydroquinoxalin-2-one group. The 1-methyl-1H-pyrazole-3-carbonyl group is a derivative of pyrazole, which is a simple aromatic ring organic compound that consists of a 5-membered ring with two nitrogen atoms .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended for use as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Without specific information on its intended use or biological activity, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Standard safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. For example, if this compound shows promising biological activity, future research could focus on optimizing its structure for better activity or lower toxicity .

properties

IUPAC Name

4-(1-methylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-7-6-10(15-16)13(19)17-8-12(18)14-9-4-2-3-5-11(9)17/h2-7H,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMMEVNWBWRMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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